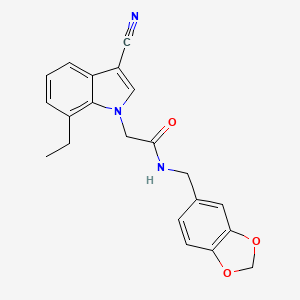
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide, also known as MDMAI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized through a multi-step process.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide acts as a serotonin and dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood and a decrease in anxiety. This compound also acts as a 5-HT2A receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and a decrease in anxiety. It has also been found to increase the levels of norepinephrine, which can contribute to its antidepressant effects. However, the long-term effects of this compound on the brain and body are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide is that it has been found to be effective in vitro against cancer cells. However, its potential therapeutic applications in humans are still being studied. One limitation of this compound is that its long-term effects on the brain and body are not yet fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide. One area of research could be to further study its potential therapeutic applications, including as an antidepressant and anxiolytic agent. Another area of research could be to study its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, more research is needed to determine the long-term effects of this compound on the brain and body, as well as its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic agent. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-7-ethylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-15-4-3-5-17-16(9-22)11-24(21(15)17)12-20(25)23-10-14-6-7-18-19(8-14)27-13-26-18/h3-8,11H,2,10,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHCOIGSDRCXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B3449325.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3449326.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3449334.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3449336.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B3449341.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3449345.png)
![2'-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3449350.png)
![N-1,3-benzodioxol-5-yl-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3449357.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3449363.png)
![1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B3449371.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3449384.png)
![methyl 1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-indole-3-carboxylate](/img/structure/B3449402.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide](/img/structure/B3449410.png)
![7-amino-5-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3449415.png)